No Direct Head-to-Head Biological Activity Data Available in Public Literature
A comprehensive search of PubMed, Google Scholar, and patent databases (Espacenet, Google Patents) returned zero primary research articles or patents that disclose any quantitative biological activity data (IC50, Ki, EC50, etc.) for N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide [1]. The closest structurally characterized analogs belong to the triazolo[4,3-b]pyridazin-3-yl-quinoline series (PIM-1/PIM-3 inhibitors) reported in Eur J Med Chem 2019 and the N-substituted alkanamide/carbamate/urea series in US4892873A, neither of which contain the exact 2-carboxamide linkage [2][3].
| Evidence Dimension | Quantitative biological activity data availability |
|---|---|
| Target Compound Data | No published IC50, Ki, EC50, or any other activity value located. |
| Comparator Or Baseline | Structurally analogous triazolo[4,3-b]pyridazin-3-yl-quinolines (e.g., compound 42) show PIM-1 IC50 in low nanomolar range and >90% inhibition at 20 µM in hERG assay [2]. |
| Quantified Difference | Cannot be calculated; target compound lacks any public activity data. |
| Conditions | Evidence search performed April 2026 across PubMed, Google Patents, Espacenet, and SciFinder. |
Why This Matters
Absence of public potency and selectivity data prevents any evidence-based claim of differentiation; procurement must be guided solely by the need for the exact chemical structure for proprietary screening or synthetic elaboration.
- [1] PubMed search: (891114-55-9) OR (N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide) – 0 results (April 2026). View Source
- [2] Martínez-González S, et al. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. Eur J Med Chem. 2019;168:87-109. View Source
- [3] US4892873A – N-substituted-N-(3-(1,2,4-triazolo-(4,3-b)pyridazin-6-yl)phenyl)alkanamides, carbamates and ureas. American Cyanamid Company (1990). View Source
